molecular formula C8H18N2O B2391914 N-tert-butyl-2-(ethylamino)acetamide CAS No. 730997-96-3

N-tert-butyl-2-(ethylamino)acetamide

Cat. No.: B2391914
CAS No.: 730997-96-3
M. Wt: 158.245
InChI Key: OHRURHOMMYAULE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(ethylamino)acetamide is a chemical compound with the CAS Number 730997-96-3 . It has a molecular weight of 158.24 . The IUPAC name for this compound is N-(tert-butyl)-2-(ethylamino)acetamide .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H18N2O/c1-5-9-6-7(11)10-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a melting point of 145-146 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Catalysis

N-tert-butyl-2-(ethylamino)acetamide, as a chemical entity, is involved in various synthetic processes and catalytic reactions. For instance, it is used in chemoselective acetylation reactions. The chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, employed specific catalysts like Novozym 435, showcasing the compound's relevance in medicinal chemistry synthesis (Magadum & Yadav, 2018). Furthermore, acetic acid catalysis in the N-acylation of amines using esters as the acyl source, where this compound could be implicated, signifies its role in facilitating diverse chemical transformations, enhancing the production of various acetamide products (Sanz Sharley & Williams, 2017).

Coordination Chemistry and Ligand Design

The compound is also significant in coordination chemistry and ligand design. The preparation and characterization of cationic palladium complexes involving similar compounds underscore its utility in creating complex metal-organic frameworks, which are pivotal in catalysis and material science (Siedle et al., 2007). The structural versatility of such compounds allows for the construction of intricate molecular architectures, playing a crucial role in advancing the field of coordination chemistry.

Biochemical Applications

In the realm of biochemistry and environmental sciences, this compound derivatives have been explored for their biochemical significance. The involvement of the Cytochrome P450 system in the N-Deethoxymethylation of certain herbicides, such as Acetochlor, indicates the biological and environmental relevance of such compounds. This particular biochemical pathway aids in understanding the biodegradation of harmful substances, thereby contributing to environmental cleanup and safety (Wang et al., 2015).

Material Science and Nanotechnology

The compound's involvement extends to material science and nanotechnology. For instance, its use in the synthesis and binding of anionic guests with p-tert-butylthiacalix[4]arenes signifies its role in constructing complex molecular systems with potential applications in sensing, drug delivery, and material fabrication (Vavilova & Stoikov, 2017).

Properties

IUPAC Name

N-tert-butyl-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-5-9-6-7(11)10-8(2,3)4/h9H,5-6H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRURHOMMYAULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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